4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate is a chemical compound that combines a dithiolan moiety with a phenyl group and a sulfonate derived from 2,4-dichlorobenzenesulfonic acid. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in organic synthesis.
The compound can be synthesized through various chemical reactions involving dithiolane derivatives and sulfonates. Its structural characteristics and functionalities make it a candidate for further research in drug discovery and development.
This compound belongs to the class of organosulfonates and dithiolanes, which are known for their diverse chemical reactivity and potential biological applications. The presence of both the dithiolan and sulfonate functional groups suggests potential utility in medicinal chemistry, particularly in the development of inhibitors or other bioactive agents.
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate typically involves the following general procedure:
Technical details regarding specific reaction conditions (e.g., temperature, time) can vary based on the desired yield and purity of the final product.
The molecular structure of 4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate can be represented as follows:
The molecular formula can be expressed as . The compound's molecular weight is approximately 335.24 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural elucidation.
4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate can undergo various chemical reactions:
Technical details regarding these reactions depend on the specific conditions employed (e.g., catalysts used).
The mechanism by which 4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate exerts its biological effects involves interactions at the molecular level:
Data from studies indicate that compounds containing dithiolane rings often exhibit significant biological activity due to their ability to interact with thiol groups in proteins.
Relevant data from studies indicate that the compound exhibits moderate thermal stability and retains its structural integrity under standard laboratory conditions.
4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate has potential applications in:
Research continues to explore its efficacy and safety profile in various applications within pharmacology and biochemistry.
The compound "4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate" follows systematic IUPAC naming conventions that precisely describe its molecular architecture. The name reflects two key substructures:
The structural formula is represented as C₁₅H₁₂Cl₂O₃S₃ (molecular weight: 407.35 g/mol), with the sulfonate ester bond bridging the two aromatic systems. The SMILES notation "C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl" encodes connectivity, confirming the linkage between the dithiolane-bearing phenol oxygen and the sulfonyl group [3] [10].
Table 1: Nomenclature and Structural Representations
| Representation Type | Value |
|---|---|
| Systematic IUPAC Name | 4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate |
| SMILES Notation | C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
| Molecular Formula | C₁₅H₁₂Cl₂O₃S₃ |
| Molecular Weight | 407.35 g/mol |
This compound is uniquely identified by the CAS Registry Number 298218-19-6, a globally recognized identifier assigned by the Chemical Abstracts Service. This number resolves ambiguities in chemical indexing and is cross-referenced in major databases:
The molecular formula C₁₅H₁₂Cl₂O₃S₃ is validated through multiple authoritative sources, including PubChem and ChemicalBook. The formula mass (407.35 g/mol) is consistent across all reports, confirming its identity [1] [3] [10].
The compound appears under diverse synonymous designations in chemical literature and commercial catalogs. These aliases arise from naming conventions prioritizing either the sulfonate ester group or the dithiolane moiety:
Table 2: Synonymous Designations Across Databases
| Synonym | Source |
|---|---|
| Benzenesulfonic acid, 2,4-dichloro-, 4-(1,3-dithiolan-2-yl)phenyl ester | PubChem [1] |
| 4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate | ChemScene [3] |
| [4-(1,3-Dithiolan-2-yl)phenyl] 2,5-dichlorobenzenesulfonate (isomer) | echemi [9] |
| C₁₅H₁₂Cl₂O₃S₃ (formula-based reference) | ChemicalBook [10] |
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8